Oxazole-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

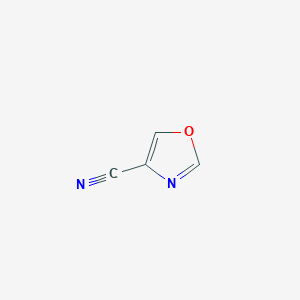

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-1-4-2-7-3-6-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEBKQWDBWDPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657363 | |

| Record name | 1,3-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55242-84-7 | |

| Record name | 4-Oxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55242-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Oxazole-4-carbonitrile: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of oxazole-4-carbonitrile, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to explore the causality behind its synthesis, its nuanced reactivity, and its expanding role as a high-value scaffold in modern chemistry.

Introduction: The Strategic Value of a Versatile Heterocycle

This compound is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at the 1- and 3-positions, respectively.[1][2] Its strategic importance in chemical synthesis stems from the unique combination of the stable, electron-rich oxazole ring and the versatile, electron-withdrawing nitrile functional group. This duality makes it an exceptionally valuable building block for creating complex molecules with tailored biological activities and material properties.[3] It serves as a key intermediate in the synthesis of a wide array of compounds, from life-saving pharmaceuticals to advanced agrochemicals and high-performance polymers.[3][4] This guide elucidates the fundamental properties, synthesis, and reactivity that underpin these critical applications.

Core Physicochemical and Spectral Properties

Accurate characterization is the foundation of all subsequent experimental work. This compound is typically a white, low-melting solid that requires refrigerated storage to maintain its integrity.[3][4] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55242-84-7 | [3][4][5] |

| Molecular Formula | C₄H₂N₂O | [3][4] |

| Molecular Weight | 94.07 g/mol | [3][4][5] |

| Appearance | White low-melting solid | [3] |

| Boiling Point | 198.5 °C at 760 mmHg | [5] |

| Storage Conditions | Store at 0-8 °C | [3][4] |

For unambiguous identification, a full suite of spectral analysis is essential. While the raw data is extensive, researchers can readily obtain reference spectra for this compound and its derivatives, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, from various chemical databases.[6][7] These spectral fingerprints are crucial for confirming reaction outcomes and ensuring purity.

Synthesis of Substituted Oxazole-4-carbonitriles: A Modern Approach

While classical methods like the Robinson-Gabriel synthesis exist, modern organic chemistry prioritizes efficiency, substrate scope, and milder reaction conditions.[8] A notable advancement is the copper(II)-mediated direct synthesis of 5-aryloxazole-4-carbonitriles from readily available acetophenones.[9][10]

Causality Behind the Method: This protocol is advantageous because it constructs the complex heterocyclic core in a single, streamlined process. It utilizes potassium ferricyanide as a low-toxicity cyanide source, which plays a dual role: providing the nitrile group and acting as a coupling partner to facilitate the crucial cyclization step.[9][10] The copper(II) catalyst functions as an oxidant, mediating the reaction through a proposed radical coupling mechanism.[9] This approach avoids the need for pre-functionalized starting materials, enhancing its overall efficiency.

Caption: Copper(II)-mediated synthesis of 5-arylthis compound.

Experimental Protocol: Synthesis of 5-phenylthis compound

This protocol is a representative example based on published methodologies.[9][10]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add acetophenone (1.0 mmol), potassium ferricyanide (2.0 mmol), and copper(II) bromide (10 mol%).

-

Solvent Addition: Add the appropriate dry solvent (e.g., DMSO, 5 mL) via syringe.

-

Reaction Execution: Seal the flask and stir the mixture vigorously at a specified temperature (e.g., 80-100 °C). The reaction is often conducted under an oxygen atmosphere to facilitate the radical mechanism.[9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 5-phenylthis compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is a product of its two key functional components: the oxazole ring and the nitrile group.

-

The Oxazole Core: The aromatic oxazole ring is relatively electron-rich, making it susceptible to electrophilic attack, which preferentially occurs at the C5 position.[2][11] However, its most synthetically powerful transformation is its participation as a diene in Diels-Alder cycloaddition reactions . This reaction provides a robust and elegant pathway to synthesize substituted pyridines, which are ubiquitous in pharmaceutical compounds.[11] Nucleophilic substitution is less common but can be achieved with a suitable leaving group, typically at the electron-deficient C2 position.[2][8]

-

The Nitrile Moiety: The cyano group is a versatile synthetic handle. Its strong electron-withdrawing nature influences the reactivity of the oxazole ring. More importantly, it can be readily transformed into other critical functional groups:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (oxazole-4-carboxylic acid) or amide.

-

Reduction: It can be reduced to a primary amine (aminomethyl-oxazole), providing a key linkage point for further molecular elaboration.

-

Key Applications in Research and Development

The unique structural and reactive properties of this compound make it a highly sought-after scaffold in several high-tech industries.

-

Pharmaceutical Development: This is the most significant area of application. The oxazole ring is a privileged pharmacophore, appearing in numerous biologically active compounds.[1][12] this compound serves as a critical intermediate for synthesizing molecules with demonstrated anti-inflammatory, anti-cancer, antimicrobial, and antiviral activities.[1][3][10] Its structural similarity to purine bases makes it an ideal starting point for designing enzyme inhibitors and receptor antagonists.[13]

-

Agrochemicals: In agriculture, the compound is used to develop potent and selective crop protection agents.[3][4] Its derivatives have been successfully formulated into effective herbicides and fungicides, contributing to improved crop yields and food security.[3]

-

Material Science: The thermal stability and rigid structure of the oxazole ring are leveraged in material science.[3][4] this compound can be incorporated into polymers and coatings to enhance their thermal stability, chemical resistance, and overall performance in demanding industrial applications.[3]

-

Biochemical Research: As a versatile building block, it is used to synthesize molecular probes and ligands for studying enzyme-substrate interactions and biological pathways.[3]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Precautions for Safe Handling: Avoid all direct contact with skin, eyes, and clothing. Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Wash hands thoroughly after handling.[14]

-

Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment. The recommended storage temperature is between 0-8 °C.[3][4] Keep away from incompatible substances and sources of ignition.[14]

-

First-Aid Measures: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid.[14]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a strategic enabler of chemical innovation. Its stable aromatic core, combined with a synthetically versatile nitrile group, provides a powerful platform for the rational design of new molecules. For researchers in drug discovery, agrochemical development, and material science, mastering the synthesis and reactivity of this scaffold opens the door to novel compounds with significant therapeutic and commercial potential. Its continued application is expected to drive progress across multiple scientific disciplines.

References

- 1. benthamscience.com [benthamscience.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 55242-84-7 [sigmaaldrich.com]

- 6. This compound(55242-84-7) 13C NMR [m.chemicalbook.com]

- 7. Oxazole-4-carboxylic acid(23012-13-7) 1H NMR [m.chemicalbook.com]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Copper(ii)-mediated formation of this compound from acetophenone and coordinated cyanide anion via a radical coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Oxazole - Wikipedia [en.wikipedia.org]

- 12. ijprajournal.com [ijprajournal.com]

- 13. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

The Enduring Legacy of the Oxazole Ring: A Technical Guide to its Synthesis from Historical Foundations to Modern Innovations

For Researchers, Scientists, and Drug Development Professionals

The oxazole, a deceptively simple five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a cornerstone in the architecture of biologically active molecules. Its presence in a vast array of natural products and pharmaceuticals underscores its significance as a privileged scaffold in medicinal chemistry. The unique electronic properties and conformational rigidity of the oxazole ring enable it to participate in a variety of non-covalent interactions, making it an ideal building block for designing molecules that can effectively bind to biological targets such as enzymes and receptors.[1][2] This guide provides an in-depth exploration of the discovery and history of oxazole synthesis, tracing its evolution from the foundational name reactions of the late 19th and early 20th centuries to the sophisticated and sustainable methods employed in modern chemical research.

The Classical Era: Pioneering Syntheses of the Oxazole Core

The early history of oxazole synthesis is marked by the ingenuity of pioneering chemists who, in an era of burgeoning organic chemistry, developed robust methods for constructing this vital heterocyclic ring. These classical reactions, born out of systematic investigations into the reactivity of organic compounds, laid the groundwork for all subsequent advancements in the field.

The Robinson-Gabriel Synthesis (1909-1910)

The Robinson-Gabriel synthesis, independently reported by Sir Robert Robinson and Siegmund Gabriel, is a powerful method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[3] This reaction typically requires a cyclodehydrating agent, such as concentrated sulfuric acid or phosphorus pentachloride, to facilitate the intramolecular condensation.[3][4][5]

Sir Robert Robinson (1886-1975) was a British organic chemist and Nobel laureate recognized for his extensive research on plant alkaloids and dyestuffs. His work was characterized by a deep understanding of reaction mechanisms, and he is credited with pioneering the use of the curly arrow to denote electron movement in organic chemistry. Siegmund Gabriel (1851-1924) was a German chemist known for the Gabriel synthesis of primary amines. His investigations also extended to a variety of heterocyclic systems, including oxazoles and thiazoles.[6] The development of the Robinson-Gabriel synthesis was a significant step in the systematic construction of heterocyclic compounds, providing a reliable route to substituted oxazoles from readily available starting materials.

The reaction proceeds through the initial protonation of the acylamino ketone, followed by an intramolecular nucleophilic attack of the enolized ketone onto the protonated amide. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic oxazole ring.

Caption: Robinson-Gabriel Synthesis Workflow.

-

To a solution of the 2-acylamino-ketone in a suitable solvent (e.g., glacial acetic acid), add the dehydrating agent (e.g., concentrated sulfuric acid) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The Fischer Oxazole Synthesis (1896)

Discovered by the eminent German chemist Emil Fischer, this method provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[6][7][8][9] The cyanohydrin itself is typically derived from another aldehyde.[6]

Hermann Emil Fischer (1852-1919) was a towering figure in organic chemistry, awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses. His meticulous and systematic approach to organic synthesis led to numerous groundbreaking discoveries, including the Fischer esterification and the Fischer projection for representing stereochemistry. The Fischer oxazole synthesis emerged from his broader investigations into the chemistry of carbohydrates and related compounds, demonstrating the versatility of cyanohydrins as synthetic intermediates.

The reaction is initiated by the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, and subsequent intramolecular cyclization and elimination of HCl yield the 2,5-disubstituted oxazole.[6]

Caption: Fischer Oxazole Synthesis Workflow.

-

Dissolve the cyanohydrin and the aldehyde in dry ether in a flask equipped with a gas inlet tube.

-

Pass a stream of dry hydrogen chloride gas through the solution.

-

The oxazole hydrochloride product will precipitate from the solution.

-

Collect the precipitate by filtration and wash with dry ether.

-

The free oxazole base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.[6]

The Bredereck Oxazole Synthesis

The Bredereck reaction offers a straightforward method for the synthesis of 2,4-disubstituted oxazoles by reacting α-haloketones with amides, most commonly formamide.[1][10][11] This method is valued for its efficiency and the accessibility of the starting materials.[1][10]

Hellmut Bredereck (1904-1981) was a German chemist who made significant contributions to the fields of carbohydrate and heterocyclic chemistry. The reaction that bears his name provides a valuable tool for the construction of the oxazole ring, particularly for the synthesis of 2,4-disubstituted derivatives.

The reaction is thought to proceed via initial N-alkylation of the amide by the α-haloketone, followed by intramolecular cyclization and dehydration to afford the oxazole product.

Caption: Bredereck Oxazole Synthesis Workflow.

-

A mixture of the α-haloketone and an excess of the amide (e.g., formamide) is heated, often without a solvent.

-

The reaction temperature is typically maintained for several hours.

-

After cooling, the reaction mixture is diluted with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is then purified by distillation or chromatography.

The Van Leusen Oxazole Synthesis (1972)

A more modern addition to the classical methods, the Van Leusen oxazole synthesis, discovered in 1972, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes in the presence of a base to form 5-substituted oxazoles.[1][2][10][12] This reaction is highly versatile and proceeds under mild conditions.[1][2][12]

The development of the Van Leusen reaction expanded the toolkit for heterocyclic synthesis, with TosMIC proving to be a remarkably versatile reagent for the construction of various nitrogen-containing heterocycles, including oxazoles, imidazoles, and nitriles.[13][14]

The reaction is initiated by the deprotonation of TosMIC by a base. The resulting anion then undergoes a nucleophilic addition to the aldehyde, followed by an intramolecular cyclization to form an oxazoline intermediate. Elimination of p-toluenesulfinic acid from this intermediate yields the aromatic oxazole.[2][12][15]

Caption: Van Leusen Oxazole Synthesis Workflow.

-

To a stirred solution of the aldehyde and TosMIC in a suitable solvent (e.g., methanol or THF), add a base (e.g., potassium carbonate or potassium tert-butoxide) at room temperature or below.[13][16]

-

Stir the reaction mixture for the appropriate amount of time, monitoring its progress by TLC.[13][16]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.[13]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

-

Purify the crude product by column chromatography.[13]

The Modern Era: Innovations in Oxazole Synthesis

Building upon the classical foundations, modern organic synthesis has introduced a plethora of new methods for constructing the oxazole ring, often with improved efficiency, selectivity, and sustainability. These contemporary approaches are driven by the increasing demand for complex oxazole-containing molecules in drug discovery and materials science.

Catalytic Methods

The use of transition metal catalysts, particularly palladium and copper, has revolutionized oxazole synthesis.[10][17] These methods often involve C-H activation and cross-coupling reactions, allowing for the direct arylation of oxazole precursors.[10][18] For instance, palladium-catalyzed direct arylation of 4-substituted oxazoles with aryl bromides provides a convergent route to 2,4-disubstituted oxazoles.[10] Nickel-catalyzed Suzuki-Miyaura coupling reactions have also been employed for the one-pot synthesis of 2,4,5-trisubstituted oxazoles.[10][17]

Green Chemistry Approaches

In line with the principles of sustainable chemistry, several "green" methods for oxazole synthesis have been developed. These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and simplify reaction procedures.[1][10][19][20][21]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in classical oxazole syntheses, such as the Robinson-Gabriel and Van Leusen reactions.[10][19]

-

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and enhance efficiency.[10][19]

-

Use of Ionic Liquids and Deep Eutectic Solvents: These non-volatile and often recyclable solvents offer a greener alternative to traditional organic solvents.[1][10][19]

-

Catalysis in Aqueous Media: The development of water-soluble catalysts allows for oxazole synthesis to be performed in water, the most environmentally benign solvent.[17]

Applications in Natural Product Synthesis

The robustness and versatility of both classical and modern oxazole synthesis methods are perhaps best demonstrated in their application to the total synthesis of complex natural products. Many marine natural products, in particular, feature intricate polyoxazole structures with potent biological activities.[22][23][24][25] The synthesis of these molecules, such as the bengazoles, phorboxazoles, and hennoxazole, presents a significant challenge to synthetic chemists and has spurred the development of novel and efficient strategies for oxazole ring formation.[22][23][25] For example, a modified Robinson-Gabriel synthesis was a key step in the synthesis of the C1' to C11' side chain of leucascandrolide A.[26]

Comparative Analysis of Oxazole Synthesis Methods

The choice of synthetic method for a particular oxazole target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table provides a comparative overview of the classical and modern methods discussed.

| Method | Key Reagents | Substitution Pattern | Advantages | Disadvantages |

| Robinson-Gabriel | 2-Acylamino-ketone, Dehydrating Agent | 2,5-Disubstituted | Readily available starting materials | Harsh reaction conditions (strong acids) |

| Fischer | Cyanohydrin, Aldehyde, Anhydrous HCl | 2,5-Disubstituted | Access to a variety of substitution patterns | Use of gaseous HCl, moisture sensitive |

| Bredereck | α-Haloketone, Amide (e.g., Formamide) | 2,4-Disubstituted | Efficient and economical | Can have limited substrate scope |

| Van Leusen | TosMIC, Aldehyde, Base | 5-Substituted | Mild conditions, high versatility | TosMIC can be odorous |

| Modern Catalytic | Oxazole precursors, Aryl halides, Catalysts (Pd, Cu, Ni) | Varied | High efficiency and selectivity, C-H functionalization | Catalyst cost and sensitivity |

| Green Methods | Varied (Microwave, Ultrasound, Green Solvents) | Varied | Reduced environmental impact, faster reactions | Specialized equipment may be required |

Conclusion

The journey of oxazole synthesis, from its classical roots to its modern innovations, is a testament to the enduring power of organic chemistry to create molecules of immense practical importance. The foundational reactions developed by Robinson, Gabriel, Fischer, Bredereck, and van Leusen remain relevant and instructive, while contemporary catalytic and green methods continue to push the boundaries of what is possible in terms of efficiency, selectivity, and sustainability. For researchers in drug discovery and development, a deep understanding of this rich history and the diverse array of available synthetic tools is essential for the rational design and synthesis of the next generation of oxazole-containing therapeutics.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. synarchive.com [synarchive.com]

- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]

- 9. Fischer oxazole synthesis - definition - Encyclo [encyclo.co.uk]

- 10. ijpsonline.com [ijpsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 14. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 15. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. [PDF] Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 21. (PDF) Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review (2022) | S Joshi [scispace.com]

- 22. Making sure you're not a bot! [drs.nio.res.in]

- 23. Synthesis of Oxazole, Oxazoline and Isoxazoline Derived Marine Na...: Ingenta Connect [ingentaconnect.com]

- 24. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt [d-scholarship.pitt.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of Oxazole-4-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for oxazole-4-carbonitrile (CAS No. 55242-84-7), a vital heterocyclic building block in pharmaceutical and agrochemical research.[1] The unique reactivity of its oxazole ring makes it a valuable intermediate for synthesizing biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing information from these distinct analytical techniques, this guide establishes a definitive spectroscopic profile for the unambiguous identification and quality assessment of this compound for researchers, scientists, and professionals in drug development.

Introduction

This compound is a five-membered heterocyclic compound with the molecular formula C₄H₂N₂O and a molecular weight of 94.07 g/mol .[1][2] Its structure, featuring both an oxazole ring and a nitrile functional group, confers a unique electronic profile that is leveraged in the synthesis of more complex molecules.[1][3] Given its role as a key intermediate, rigorous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide details the fundamental spectroscopic techniques used to characterize this molecule, explaining the causal relationships between its molecular structure and the resulting spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H (proton) and ¹³C NMR provide unambiguous confirmation of its distinct chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's structure. There are two protons attached to the oxazole ring at positions 2 and 5.

-

Causality and Interpretation: The protons on the oxazole ring are located in an electron-deficient (deshielded) environment due to the electronegativity of the adjacent oxygen and nitrogen atoms. This deshielding effect causes their signals to appear at a high chemical shift (downfield) in the spectrum. The proton at the C2 position is typically the most deshielded, appearing at the lowest field, followed by the proton at the C5 position.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.8 | Singlet (s) |

| H-5 | ~8.4 | Singlet (s) |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule.[4]

-

Causality and Interpretation: The spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is typically found in the 110-120 ppm range. The carbons of the oxazole ring are significantly deshielded. The C2 carbon, bonded to both oxygen and nitrogen, appears at the lowest field. The C4 and C5 carbons also exhibit distinct chemical shifts influenced by their position relative to the heteroatoms and the nitrile substituent.

Table 2: ¹³C NMR Spectroscopic Data for this compound [4]

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~155 |

| C5 | ~145 |

| C4 | ~125 |

| CN | ~115 |

Note: Data is approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Causality and Interpretation: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the nitrile group (C≡N). This vibration involves a significant change in dipole moment, resulting in a high-intensity peak. Other key vibrations include the C=N and C=C stretching of the oxazole ring and the C-O-C stretching vibration.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| C≡N (Nitrile) | ~2240 - 2260 | Strong, Sharp | Stretching |

| C=N (Oxazole Ring) | ~1500 - 1600 | Medium | Stretching |

| C=C (Oxazole Ring) | ~1400 - 1500 | Medium | Stretching |

| C-O-C (Oxazole Ring) | ~1050 - 1150 | Strong | Asymmetric Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

-

Causality and Interpretation: In an electron ionization (EI) mass spectrum, this compound will exhibit a prominent molecular ion peak (M⁺) corresponding to its molecular weight (94.07 g/mol ).[1][2] The fragmentation pattern is characteristic of the oxazole ring system. The parent oxazole molecule is known to fragment via the loss of CO, HCN, and H atoms.[5] For this compound, fragmentation would likely involve the loss of the nitrile group (CN) and subsequent ring cleavage.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 94 | [C₄H₂N₂O]⁺ (Molecular Ion, M⁺) |

| 68 | [M - CN]⁺ |

| 66 | [M - CO]⁺ |

| 40 | [M - CO - CN]⁺ |

Integrated Spectroscopic Profile and Structural Confirmation

The definitive structural confirmation of this compound is achieved by integrating the data from all spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

-

MS confirms the molecular weight is 94.

-

IR confirms the presence of a key nitrile (C≡N) functional group.

-

¹³C NMR confirms the presence of four distinct carbon environments, including one nitrile and three sp²-hybridized ring carbons.

-

¹H NMR confirms the presence of two distinct protons on the heterocyclic ring.

The relationship between the molecular structure and its key spectroscopic signatures is visualized below.

References

Whitepaper: A Theoretical and Computational Guide to Oxazole Ring Stability

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The oxazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, integral to a wide array of biologically active compounds and functional materials.[1][2] Its stability is a critical determinant of its synthetic accessibility, reactivity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the theoretical principles governing oxazole ring stability, focusing on aromaticity, resonance, and the influence of substituents. We present a validated computational workflow using Density Functional Theory (DFT) to quantitatively assess these properties, offering researchers a practical framework for in-silico analysis and rational drug design.

The Significance of Oxazole Stability in Modern Chemistry

The five-membered oxazole ring, containing nitrogen and oxygen atoms, is a privileged structure in drug discovery.[3] Its derivatives are known to engage with various enzymes and receptors through diverse non-covalent interactions, leading to a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The inherent stability of the oxazole core influences its behavior in biological systems and its viability as a synthetic building block.[6] A thorough understanding of its electronic structure and the factors that modulate its stability is therefore paramount for the rational design of novel therapeutics and materials.

The oxazole ring's chemical properties are often described as intermediate between those of furan and pyridine.[7] It is a weak base and can undergo ring-opening under certain hydrolytic conditions, a reactivity pattern that underscores the delicate balance of its aromatic stabilization.[7][8] This guide delves into the theoretical underpinnings of this stability, providing computational tools to predict and rationalize its behavior.

Theoretical Foundations of Oxazole Stability

The stability of the oxazole ring is primarily attributed to its aromatic character. Like other azoles, its aromaticity arises from the delocalization of six π-electrons across the planar, five-membered ring.[4][9]

Aromaticity and Resonance

The oxazole ring system is planar, with all constituent atoms being sp² hybridized.[4][10] The π-system is formed by the p-orbitals of the three carbon atoms and the nitrogen atom, each contributing one electron, and a lone pair from the oxygen atom participating in the delocalization.[4][11] This fulfills Hückel's rule (4n+2 π electrons, where n=1), conferring aromatic character.

However, the high electronegativity of the oxygen atom results in a less effective delocalization compared to its all-carbon or less electronegative heteroatom counterparts.[4][10] This is reflected in its resonance structures, where the charge-separated forms contribute significantly, highlighting the electron-pulling nature of the oxygen and the pyridine-like character of the nitrogen atom.

Caption: Key resonance contributors of the oxazole ring.

Quantitative Descriptors of Aromaticity

To move beyond qualitative descriptions, computational chemistry provides quantitative indices to measure aromaticity. The most common are Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

-

NICS: This magnetic criterion measures the magnetic shielding at the center of the ring. A negative NICS value (e.g., NICS(1)zz, calculated 1 Å above the ring plane) indicates diatropic ring currents, a hallmark of aromaticity.[12]

-

HOMA: This geometry-based index evaluates the deviation of bond lengths within the ring from an ideal aromatic system. HOMA values range from 1 (fully aromatic, like benzene) to 0 (non-aromatic).[12]

Studies on oxadiazoles, close relatives of oxazole, show that NICS often predicts a higher degree of aromaticity, while HOMA suggests a more non-aromatic or partially aromatic character.[12][13] This discrepancy highlights that aromaticity is a multi-faceted concept and that different indices capture different aspects of it.

| Heterocycle | NICS(1)zz (ppm) | HOMA |

| Benzene | -30.0 to -35.0 | ~1.00 |

| Thiophene | -20.0 to -25.0 | ~0.76 |

| Pyrrole | -15.0 to -20.0 | ~0.79 |

| Oxazole | -10.0 to -15.0 | ~0.50 - 0.65 |

| Furan | -10.0 to -15.0 | ~0.46 |

Table 1: Comparison of calculated aromaticity indices for oxazole and other common heterocycles. Values are representative and can vary with the level of theory.

Computational Workflow for Assessing Oxazole Stability

Density Functional Theory (DFT) offers a robust and computationally efficient framework for studying the electronic structure and stability of heterocyclic systems.[14] Here, we outline a validated protocol for researchers.

Rationale for Method Selection

-

Functional: The B3LYP hybrid functional is a workhorse in computational chemistry, providing a reliable balance between accuracy and computational cost for organic molecules.[14]

-

Basis Set: The 6-311+G(d,p) basis set is recommended. It includes diffuse functions (+) to accurately describe lone pairs and anions, and polarization functions (d,p) to handle the bonding environment in a heterocyclic ring.

-

Software: This workflow is readily implemented in software packages like Gaussian, ORCA, or Q-Chem.

Caption: Computational workflow for theoretical stability analysis of oxazoles.

Step-by-Step Protocol

Step 1: Geometry Optimization

-

Input: Build the 3D structure of the substituted oxazole of interest.

-

Calculation: Perform a full geometry optimization without constraints.

-

Causality: This step locates the lowest energy conformation of the molecule on the potential energy surface, which is essential for all subsequent calculations.

-

-

Output: A coordinate file (.log or .xyz) of the optimized structure.

Step 2: Frequency Calculation

-

Input: The optimized geometry from Step 1.

-

Calculation: Run a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

-

Validation: Check the output for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. If one is found, it indicates a transition state, and the geometry must be re-optimized.

-

Trustworthiness: This is a critical self-validation step. All subsequent property calculations are only meaningful if performed on a true minimum energy structure.

-

-

Output: Thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy) and confirmation of a stable structure.

Step 3: Calculation of Stability Descriptors

-

Input: The validated minimum energy structure.

-

NICS Calculation: To assess aromaticity, perform a Nuclear Magnetic Resonance (NMR) calculation, requesting shielding tensors. Place a ghost atom (Bq) at the geometric center of the oxazole ring. The negative of the isotropic shielding value at this point is the NICS(0) value. For NICS(1), place the ghost atom 1 Å above the ring plane.

-

HOMA Calculation: HOMA is not a direct output. It is calculated from the optimized bond lengths obtained in Step 1 using its defining formula and established parameters for C-C, C-N, and C-O bonds.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are standard outputs of the optimization or a subsequent single-point energy calculation. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity; a larger gap generally implies higher kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: Request an NBO analysis to compute atomic charges and study delocalization energies, which provides quantitative insight into the resonance contributions.

The Influence of Substituents on Ring Stability

The electronic nature of substituents profoundly impacts the stability and reactivity of the oxazole ring.[15]

-

Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, or -OCH₃ increase the electron density in the ring. This enhances its aromatic character and stability but also activates it towards electrophilic attack, typically at the C5 position.[4][10]

-

Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -CF₃ decrease the ring's electron density. This destabilizes the aromatic system to some extent and makes it more susceptible to nucleophilic attack, especially at the electron-deficient C2 position.[16]

Computational studies can precisely quantify these effects. By following the protocol in Section 3 for a series of substituted oxazoles, one can build quantitative structure-property relationships (QSPR) that correlate substituent parameters (e.g., Hammett constants) with stability descriptors like the HOMO-LUMO gap or NICS values.

Conclusion

The stability of the oxazole ring is a complex interplay of aromaticity, resonance, and substituent effects. While it is formally an aromatic system, the presence of two different, highly electronegative heteroatoms leads to a nuanced electronic structure and a moderate level of aromatic stabilization compared to other heterocycles. Theoretical and computational chemistry provide indispensable tools for dissecting these factors. The DFT-based workflow presented in this guide offers a reliable and validated method for researchers to quantitatively assess oxazole stability, enabling the prediction of reactivity and the rational design of new molecules for applications in drug discovery and beyond.

References

- 1. ijmpr.in [ijmpr.in]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Oxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole-4-carbonitrile is a pivotal heterocyclic compound, recognized for its versatile role as a building block in the synthesis of biologically active molecules, particularly in pharmaceutical and agrochemical development.[1] Its unique oxazole ring structure, combined with the electron-withdrawing carbonitrile group, imparts distinct chemical reactivity and structural characteristics that are crucial for the rational design of novel compounds.[1][2] This guide provides a comprehensive examination of the molecular structure and conformational dynamics of this compound, synthesizing data from spectroscopic analysis, computational modeling, and established synthetic protocols. We will delve into the causality behind experimental choices and provide self-validating methodologies to ensure scientific integrity and practical applicability for professionals in drug discovery and organic synthesis.

Introduction to the this compound Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively.[3] This scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically important agents with a wide array of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The introduction of a carbonitrile (cyano) group at the C4 position significantly modulates the electronic properties of the oxazole ring. The strong electron-withdrawing nature of the nitrile group influences the ring's aromaticity, reactivity, and potential for intermolecular interactions, making this compound a subject of considerable interest.[2][6] Understanding its precise three-dimensional structure and conformational flexibility is paramount for predicting its behavior in biological systems and for designing targeted synthetic strategies.

Molecular Structure and Spectroscopic Elucidation

The definitive structure of this compound is best understood through a combination of spectroscopic techniques that probe its atomic connectivity and electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic nitrile provides a clear and intense diagnostic peak for the C≡N stretching vibration.[7]

-

C≡N Stretch: For aromatic nitriles, this vibration typically appears in the range of 2240-2220 cm⁻¹.[7] This is a lower frequency compared to saturated nitriles (2260-2240 cm⁻¹) due to electronic conjugation between the cyano group's triple bond and the aromatic oxazole ring.[7][8] This conjugation weakens the C≡N bond, lowering its force constant and thus its vibrational frequency.

-

Oxazole Ring Vibrations: Characteristic peaks for the C=N and C=C stretching within the oxazole ring are also expected, typically in the 1650-1450 cm⁻¹ region.

The intensity and sharpness of the nitrile peak make IR spectroscopy a rapid and reliable method for confirming the presence of the cyano group during synthesis and purification.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. While specific spectral data for the unsubstituted this compound is not widely published, data from closely related derivatives and the parent oxazole ring allow for reliable predictions.[10][11][12]

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Rationale & Notes |

|---|---|---|

| ¹H NMR | ||

| H2 | ~8.0 - 8.5 | The proton at the C2 position is the most acidic and is significantly deshielded by the adjacent electronegative oxygen and nitrogen atoms.[2] |

| H5 | ~7.5 - 8.0 | The proton at the C5 position is also deshielded, but to a lesser extent than H2. |

| ¹³C NMR | ||

| C2 | ~150 - 155 | Highly deshielded due to bonding with both oxygen and nitrogen. |

| C4 | ~125 - 135 | The carbon atom bearing the cyano group. |

| C5 | ~135 - 140 | Deshielded carbon adjacent to the ring oxygen. |

| CN | ~115 - 120 | The carbon of the nitrile group typically appears in this upfield region for aromatic nitriles. |

Causality: The predicted chemical shifts reflect the electron density distribution around the ring. The electronegative oxygen and nitrogen atoms, along with the electron-withdrawing cyano group, create a relatively electron-poor aromatic system, leading to the downfield shifts observed for the ring protons and carbons.[13][14]

Conformational Analysis: Planarity and Rotational Barriers

A key aspect of molecular conformation is the arrangement of substituent groups relative to the core structure. For this compound, the primary conformational question relates to the rotation of the cyano group.

Molecular Planarity

The oxazole ring itself is an aromatic, and therefore planar, system. It is expected that the carbon atom of the nitrile group will also lie in the same plane to maximize electronic conjugation. While minor out-of-plane vibrations will occur, the low-energy ground state conformation of the molecule is planar.

Rotational Barrier of the Cyano Group

While the cyano group is linear, its interaction with the heterocyclic ring can be influenced by rotation around the C4-CN single bond. However, for a substituent like a cyano group on an aromatic ring, the rotational barrier is typically very low, often considered to be a "free rotor" at room temperature.[6] This is because the electronic interaction (conjugation) is not strongly dependent on the rotational angle of the cylindrically symmetric triple bond.

-

Computational Insight: Theoretical studies on substituted aromatic compounds show that electron-withdrawing groups can slightly increase the rotational barrier compared to electron-donating groups.[6] However, even with this increase, the barrier for a cyano group is expected to be minimal, likely less than 1 kcal/mol.[6][15] This low barrier means that for practical purposes in drug design and reactivity studies, the cyano group can be modeled as being coplanar with the oxazole ring without significant loss of accuracy.

Experimental Protocol: Synthesis of Oxazole-4-carbonitriles

The synthesis of the oxazole core can be achieved through various established methods.[16] A common and effective approach for generating substituted oxazole-4-carbonitriles involves the copper-mediated reaction of acetophenones with a cyanide source.[17][18]

Protocol: Copper(II)-Mediated Synthesis of 5-Aryl-oxazole-4-carbonitrile[17]

This protocol describes a direct synthesis from readily available acetophenones, where potassium ferricyanide serves as a low-toxicity cyanide source.

Objective: To synthesize 5-phenyl-oxazole-4-carbonitrile from acetophenone.

Materials:

-

Acetophenone

-

Copper(II) Bromide (CuBr₂)

-

Potassium Ferricyanide (K₃[Fe(CN)₆])

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (for extraction)

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add acetophenone (1.0 mmol), CuBr₂ (0.1 mmol, 10 mol%), and potassium ferricyanide (2.0 mmol).

-

Solvent Addition: Add 5 mL of DMSO to the flask.

-

Reaction Conditions: Stir the mixture at 100 °C under an air atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with saturated brine solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel to yield the pure 5-phenyl-oxazole-4-carbonitrile.

-

Expert Insight: The use of a copper(II) catalyst is crucial for mediating the radical coupling mechanism.[17] DMSO is chosen as the solvent due to its high boiling point and its ability to dissolve the inorganic salts. This one-pot method is efficient as it forms multiple bonds in a single synthetic operation.[18]

Workflow Visualization

The following diagram outlines the key stages from synthesis to characterization for this compound derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. cbijournal.com [cbijournal.com]

- 5. 4-CYANO-1 , 3-OXAZOLE ANTICANCER LEAD COMPOUNDS | Semantic Scholar [semanticscholar.org]

- 6. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. scribd.com [scribd.com]

- 9. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(55242-84-7) 13C NMR spectrum [chemicalbook.com]

- 12. Oxazole-4-carboxylic acid(23012-13-7) 1H NMR [m.chemicalbook.com]

- 13. ijpbs.com [ijpbs.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 1,3-Oxazole synthesis [organic-chemistry.org]

- 17. Copper(ii)-mediated formation of this compound from acetophenone and coordinated cyanide anion via a radical coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of the Oxazole-4-Carbonitrile Scaffold

Abstract: The oxazole-4-carbonitrile core represents a pivotal scaffold in modern chemistry, bridging the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic architecture, characterized by a potent combination of an electron-deficient oxazole ring and a strongly electron-withdrawing nitrile group, imparts a distinct set of properties that are highly sought after in rational drug design and the development of novel organic materials. This technical guide provides a comprehensive exploration of the electronic landscape of this scaffold. We will dissect the fundamental principles governing its reactivity, present methods for its characterization, and explain the causality behind its successful application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic attributes of the this compound moiety in their work.

The Unique Electronic Architecture of the Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom. The high electronegativity of the oxygen atom results in non-uniform delocalization of π-electrons, rendering the ring inherently electron-deficient.[1] This effect is most pronounced at the C2 position, which consequently becomes the most electrophilic site and is susceptible to nucleophilic attack.[2]

When a carbonitrile (-C≡N) group is introduced at the C4 position, its powerful inductive and mesomeric electron-withdrawing effects work in synergy with the inherent properties of the oxazole ring. This creates a scaffold with a significantly lowered electron density, profoundly influencing its molecular interactions, reactivity, and spectroscopic properties. This potent electron-deficient nature is a cornerstone of its utility, particularly in medicinal chemistry where it can act as a bioisostere for other functional groups or engage in specific hydrogen bonding and π-stacking interactions within enzyme active sites.[3][4]

Caption: Logical flow from core components to applications.

Quantitative Electronic & Spectroscopic Profile

The precise electronic parameters of a molecule are critical for predicting its behavior. While extensive experimental data for the unsubstituted this compound parent molecule is sparse, computational studies on isomeric cyano-oxazoles provide robust insights into the scaffold's characteristics. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these properties.[5][6]

Calculated Electronic Properties

The introduction of a cyano group dramatically lowers the energy of the frontier molecular orbitals (HOMO and LUMO) and increases the dipole moment, confirming its strong electron-withdrawing nature.

| Compound | Heat of Formation (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |

| Oxazole (Parent) | -1.58 | -9.53 | 4.49 | 14.02 | 1.58 |

| 2-Cyano Oxazole | 40.23 | -10.22 | 2.41 | 12.64 | 4.96 |

| 5-Cyano Oxazole | 38.34 | -10.23 | 2.49 | 12.72 | 2.91 |

| Data synthesized from ab initio calculations reported by Belaidi et al.[6] Note: The 4-cyano isomer is expected to have properties comparable to these derivatives, characterized by a low-lying LUMO and a significant dipole moment. |

Spectroscopic Signatures

The electron-deficient nature of the this compound scaffold is directly reflected in its spectroscopic data.

-

¹³C NMR Spectroscopy: The carbon atoms within the oxazole ring are deshielded due to the influence of the heteroatoms and the nitrile group. The C4 carbon, directly attached to the nitrile, and the C2 and C5 carbons, exhibit characteristic downfield shifts.[7][8]

| Carbon Position | Typical ¹³C Chemical Shift Range (ppm) |

| C2 | 150 - 160 |

| C4 (attached to -CN) | 110 - 125 |

| C5 | 135 - 145 |

| -C≡N | 115 - 120 |

| Typical ranges compiled from various substituted oxazole and nitrile-containing compounds.[9][10] |

-

UV-Vis Absorption: The electronic transitions in oxazole derivatives typically occur in the UV region. The presence of electron-withdrawing groups like carbonitrile can cause a blue-shift (hypsochromic shift) in the maximum absorption wavelength (λmax) compared to derivatives with electron-donating groups, as this widens the HOMO-LUMO gap.[11][12]

Experimental and Computational Characterization Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols for characterization are essential. Below are self-validating workflows for electrochemical and computational analysis.

Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for experimentally determining the HOMO and LUMO energy levels of a compound by measuring its oxidation and reduction potentials.[13]

Objective: To determine the onset oxidation (Eox) and reduction (Ered) potentials of a synthesized this compound derivative to estimate its HOMO and LUMO energy levels.

Materials:

-

Working Electrode: Glassy Carbon Electrode

-

Reference Electrode: Ag/AgCl (or a non-aqueous Ag/Ag⁺ electrode)[14]

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed acetonitrile or DMF.[14]

-

Analyte: ~1-5 mM solution of the this compound derivative.

-

Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) couple.

Step-by-Step Methodology:

-

Preparation: Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry. Assemble the three electrodes in the electrochemical cell.

-

Degassing: Purge the electrolyte solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with reduction scans. Maintain an inert atmosphere over the solution during the experiment.

-

Blank Scan: Run a CV scan of the electrolyte solution alone to establish the potential window and ensure no interfering impurities are present.

-

Analyte Scan: Dissolve the this compound compound in the electrolyte solution. Scan the potential, first in the anodic (positive) direction to find the oxidation peak, then in the cathodic (negative) direction for the reduction peak. Typical scan rates are 50-100 mV/s.[15]

-

Internal Referencing: Add a small amount of ferrocene to the solution and record its CV. The Fc/Fc⁺ redox couple has a well-defined potential (E₁/₂ ≈ +0.4 to +0.5 V vs. Ag/AgCl) and is used to correct for solvent effects and reference electrode drift.[16]

-

Data Analysis:

-

Determine the onset potentials (Eonset) for the first oxidation and reduction waves by finding the intersection of the tangent to the rising current with the baseline current.

-

Calculate the HOMO and LUMO energies using the following empirical formulas, referencing against the ferrocene standard (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV relative to a vacuum).[16][17]

-

EHOMO (eV) = -e [Eox_onset vs Fc/Fc⁺ + 4.8]

-

ELUMO (eV) = -e [Ered_onset vs Fc/Fc⁺ + 4.8]

-

-

Caption: Workflow for Cyclic Voltammetry analysis.

Protocol: Computational Analysis via Density Functional Theory (DFT)

DFT calculations provide a theoretical framework to predict and understand the electronic structure, orbital energies, and electrostatic potential of a molecule before its synthesis.[18]

Objective: To calculate the ground-state optimized geometry, HOMO/LUMO energies, and molecular electrostatic potential (MEP) map of an this compound structure.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Step-by-Step Methodology:

-

Structure Input: Build the 3D structure of the desired this compound molecule using a molecular editor (e.g., GaussView, Avogadro).

-

Calculation Setup:

-

Methodology: Select the DFT method. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules.[5][18]

-

Basis Set: Choose a suitable basis set. 6-31G(d,p) or a larger set like 6-311++G(d,p) provides a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.[5]

-

Job Type: Specify a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true energy minimum.

-

Solvation Model: To better simulate experimental conditions, incorporate a solvent model like the Polarizable Continuum Model (PCM), specifying the solvent used in CV (e.g., acetonitrile).[18]

-

-

Execution: Submit the calculation to the software package.

-

Data Extraction and Analysis:

-

Geometry: Confirm the optimization converged successfully and that no imaginary frequencies exist. Analyze bond lengths and angles.

-

Orbital Energies: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the output file.

-

Molecular Electrostatic Potential (MEP): Generate the MEP map. This map visualizes the charge distribution, with red areas (negative potential) indicating regions of high electron density (e.g., around the N of the nitrile and O of the oxazole) and blue areas (positive potential) indicating electron-deficient regions susceptible to nucleophilic attack.[18]

-

Caption: Workflow for DFT computational analysis.

Conclusion and Outlook

The this compound scaffold is a textbook example of how synergistic electronic effects can be harnessed for molecular design. The combination of the electron-deficient oxazole ring and the potent nitrile group creates a polarized, electrophilic core with low-lying frontier orbitals. These fundamental electronic properties are directly responsible for its utility as a versatile building block in synthesis, a valuable pharmacophore in drug discovery capable of specific and potent interactions, and a promising candidate for electron-transporting layers in organic electronic devices. A thorough understanding and characterization of these electronic properties, using the integrated experimental and computational workflows described herein, are critical for unlocking the full potential of this powerful scaffold in future scientific endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. irjweb.com [irjweb.com]

- 6. researchgate.net [researchgate.net]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

Oxazole-4-carbonitrile: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Introduction: The Versatility of a Compact Heterocycle

Oxazole-4-carbonitrile is a five-membered aromatic heterocycle distinguished by the presence of an oxygen and a nitrogen atom, complemented by a nitrile functional group. This seemingly simple molecule is a cornerstone in contemporary drug discovery and organic synthesis. Its rigid, planar structure and specific electronic properties make it a valuable scaffold and a versatile intermediate for the synthesis of more complex, biologically active compounds.[1] The oxazole ring is a known bioisostere for other aromatic systems and is found in numerous natural products and FDA-approved drugs, highlighting its significance in medicinal chemistry.[2][3] This guide provides an in-depth exploration of this compound, from its fundamental chemical identifiers to detailed synthetic protocols and its applications in the development of novel therapeutics, particularly in oncology.

PART 1: Core Chemical and Physical Data

A foundational understanding of a chemical entity begins with its key identifiers and physical properties. This information is critical for sourcing, handling, and characterizing this compound in a research setting.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 55242-84-7 |

| Molecular Formula | C₄H₂N₂O |

| Molecular Weight | 94.07 g/mol |

| IUPAC Name | 1,3-oxazole-4-carbonitrile |

| MDL Number | MFCD08059302 |

| PubChem CID | 44119664 |

| InChI | 1S/C4H2N2O/c5-1-4-2-7-3-6-4/h2-3H |

| InChIKey | UEEBKQWDBWDPKD-UHFFFAOYSA-N |

| SMILES | C1=C(N=CO1)C#N |

Physical Properties

| Property | Value |

| Appearance | White, low-melting solid |

| Boiling Point | 198.5 °C at 760 mmHg (Predicted) |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere |

PART 2: Synthesis of this compound

The efficient synthesis of the this compound core is paramount for its application in further chemical transformations. Several methods have been developed, with two notable examples being the TMSOTf-promoted synthesis from aldehydes and a copper-mediated approach from acetophenones.

TMSOTf-Promoted Synthesis from Aldehydes

This one-pot method offers a highly efficient route to 4-cyanooxazoles through a selective triple consecutive insertion of tert-butyl isocyanide into a wide range of aldehydes.[4][5] The reaction is promoted by trimethylsilyl trifluoromethanesulfonate (TMSOTf) and provides good to excellent yields.

-

Materials:

-

Aldehyde (R-CHO) (1.0 eq)

-

tert-Butyl isocyanide (t-BuNC) (5.0 eq)

-

Tetrabutylammonium bromide (TBAB) (1.2 eq)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

-

3Å Molecular Sieves

-

Anhydrous dioxane

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

-

Procedure:

-

To a sealed tube, add the aldehyde (0.3 mmol, 1.0 eq), tetrabutylammonium bromide (TBAB, 1.2 eq), and anhydrous dioxane (0.5 mL).

-

Add tert-butyl isocyanide (1.5 mmol, 5.0 eq) to the reaction mixture.

-

In a glove box, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) and 3Å molecular sieves (100 mg/mL).

-

Seal the tube and backfill with nitrogen.

-

Stir the reaction mixture at 100 °C in an oil bath overnight.

-

After cooling to room temperature, filter the reaction mixture to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.[6]

-

The reaction proceeds through a series of isocyanide insertions promoted by the Lewis acidic TMSOTf. The aldehyde is activated by TMSOTf, followed by nucleophilic attack of the isocyanide. This process repeats, leading to the formation of a key intermediate that undergoes cyclization and subsequent elimination to yield the stable aromatic this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Oxazole synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

The Solubility Profile of Oxazole-4-carbonitrile: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Research

In the landscape of modern drug discovery and development, the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Among these, solubility stands out as a critical determinant of a compound's bioavailability, processability, and ultimately, its therapeutic efficacy. Oxazole-4-carbonitrile, a key heterocyclic building block in the synthesis of a variety of therapeutic agents, is no exception.[1][2][3] This technical guide provides an in-depth exploration of the solubility of this compound in common organic solvents, offering both theoretical predictions and practical methodologies for its quantitative determination. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to effectively handle this versatile compound.

This compound: A Profile of a Key Pharmaceutical Intermediate

This compound (CAS No. 55242-84-7) is a white, low-melting solid with the molecular formula C₄H₂N₂O.[3] Its structure, featuring an oxazole ring substituted with a nitrile group, imparts a unique electronic and steric profile that makes it a valuable precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as agrochemicals.[1][3] The oxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, contributing to favorable interactions with biological targets.[4]

| Property | Value | Source |

| CAS Number | 55242-84-7 | [3] |

| Molecular Formula | C₄H₂N₂O | [3] |

| Molecular Weight | 94.07 g/mol | [3] |

| Appearance | White low melting solid | [3] |

Theoretical Underpinnings of Solubility: What Governs the Dissolution of this compound?

The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be dictated by a balance of several factors:

-

Polarity: The oxazole ring, with its nitrogen and oxygen heteroatoms, and the electron-withdrawing nitrile group, introduces significant polarity to the molecule. Therefore, it is expected to have a higher affinity for polar solvents.

-

Hydrogen Bonding: While this compound itself does not possess strong hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This suggests that it will be more soluble in protic solvents (e.g., alcohols) that can engage in hydrogen bonding.

-

Dipole-Dipole Interactions: The polar nature of the molecule will lead to dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: Nonpolar solvents will primarily interact with the hydrocarbon backbone of the molecule through weaker van der Waals forces, suggesting lower solubility in such solvents.

Caption: Intermolecular forces governing the solubility of this compound.

Predicted Solubility of this compound in Common Organic Solvents

In the absence of extensive published experimental data, a qualitative prediction of the solubility of this compound can be made based on the principles outlined above. The following table provides an estimation of its solubility in a range of common organic solvents. It is crucial to note that these are predictions and should be confirmed by experimental determination for any critical application.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Polar nature and hydrogen bonding donor capability. |

| Ethanol | Polar Protic | High | Similar to methanol, good polarity match and H-bonding. |

| Isopropanol | Polar Protic | Moderate to High | Polarity and H-bonding, slightly less polar than methanol. |

| Acetone | Polar Aprotic | High | High polarity and strong dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | High | Similar polarity to this compound. |